(E)-5-(3,4,5-trimethoxybenzylidene)imidazolidine-2,4-dione
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Overview
Description
(E)-5-(3,4,5-trimethoxybenzylidene)imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(3,4,5-trimethoxybenzylidene)imidazolidine-2,4-dione typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with imidazolidine-2,4-dione under basic or acidic conditions. Common reagents used in this reaction include sodium hydroxide or hydrochloric acid as catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Specific details would depend on the desired application and scale of production.
Chemical Reactions Analysis
Types of Reactions
(E)-5-(3,4,5-trimethoxybenzylidene)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The methoxy groups on the benzylidene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives with different functional groups, while substitution reactions can introduce new substituents on the benzylidene ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a lead compound for drug development.
Industry: May be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of (E)-5-(3,4,5-trimethoxybenzylidene)imidazolidine-2,4-dione would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
(E)-5-(3,4,5-trimethoxybenzylidene)imidazolidine-2,4-dione: Known for its unique substitution pattern on the benzylidene ring.
Other Imidazolidine Derivatives: Compounds with different substituents on the imidazolidine ring or benzylidene moiety.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to other imidazolidine derivatives.
Properties
CAS No. |
23585-90-2 |
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Molecular Formula |
C13H14N2O5 |
Molecular Weight |
278.26 g/mol |
IUPAC Name |
(5E)-5-[(3,4,5-trimethoxyphenyl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C13H14N2O5/c1-18-9-5-7(6-10(19-2)11(9)20-3)4-8-12(16)15-13(17)14-8/h4-6H,1-3H3,(H2,14,15,16,17)/b8-4+ |
InChI Key |
MIPHJRZSHMVBJB-XBXARRHUSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/2\C(=O)NC(=O)N2 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)NC(=O)N2 |
Origin of Product |
United States |
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